molecular formula C13H19NOS B14909245 n-Isopropyl-2-(phenethylthio)acetamide

n-Isopropyl-2-(phenethylthio)acetamide

Cat. No.: B14909245
M. Wt: 237.36 g/mol
InChI Key: FICGJDFPMOSGNO-UHFFFAOYSA-N
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Description

N-Isopropyl-2-(phenethylthio)acetamide is a thioether-containing acetamide derivative characterized by an isopropyl group attached to the acetamide nitrogen and a phenethylthio moiety at the second carbon. These analogs are frequently explored in medicinal chemistry and agrochemical research due to their bioactivity and synthetic versatility .

Properties

Molecular Formula

C13H19NOS

Molecular Weight

237.36 g/mol

IUPAC Name

2-(2-phenylethylsulfanyl)-N-propan-2-ylacetamide

InChI

InChI=1S/C13H19NOS/c1-11(2)14-13(15)10-16-9-8-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,14,15)

InChI Key

FICGJDFPMOSGNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CSCCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Isopropyl-2-(phenethylthio)acetamide typically involves the reaction of isopropylamine with 2-(phenethylthio)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product. Additionally, the use of automated systems can help in monitoring and controlling the reaction process, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

n-Isopropyl-2-(phenethylthio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

n-Isopropyl-2-(phenethylthio)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of n-Isopropyl-2-(phenethylthio)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes and functions.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares N-Isopropyl-2-(phenethylthio)acetamide with key analogs:

Compound Name Substituent/R Group Molecular Formula Molecular Weight Key Properties/Applications
This compound Phenethylthio (S-CH2CH2Ph) C13H19NOS 237.36 (calc.) Hypothesized intermediate or bioactive agent (inferred)
N-Isopropyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide 4-Phenyltriazole C13H16N4O 244.29 High yield (79%); used in click chemistry
Flufenacet (N-(4-fluorophenyl)-N-isopropyl-2-(5-trifluoromethyl-thiadiazol-2-yloxy)acetamide) Thiadiazolyloxy with CF3 C15H16F4N3O2S 377.36 Herbicide; BCF = 71; not readily biodegradable
2-[(6-Oxo-4-propylpyrimidin-2-yl)sulfanyl]-N-phenylacetamide Pyrimidinone sulfanyl C15H17N3O2S 303.38 Predicted pKa = 8.16; density = 1.26 g/cm³
N-Isopropyl-2-(methylamino)acetamide Methylamino C6H14N2O 130.19 Pharmaceutical intermediate; soluble in alcohol/ether

Pharmacological and Agrochemical Activities

  • Flufenacet : Broad-spectrum herbicide with low bioaccumulation (BCF = 71) but environmental persistence.
  • Pyridazinone derivatives : Exhibited moderate yields (35–69%) and structural motifs relevant to antiglaucoma drug hybrids.

Physicochemical and Environmental Profiles

  • Solubility: Methylamino analog is alcohol/ether-soluble but water-insoluble, contrasting with flufenacet’s hydrophobicity.
  • Bioaccumulation : Flufenacet (BCF = 71) shows lower accumulation than pendimethalin (BCF = 3,300) .

Key Research Findings

Structural Flexibility : Substitution at the acetamide’s second carbon (e.g., thioether, triazole, thiadiazole) dictates bioactivity. Thiadiazole derivatives like flufenacet exhibit potent herbicidal effects, while triazoles are prioritized in drug discovery .

Synthetic Efficiency : HATU-mediated coupling (e.g., ) and CuAAC (e.g., ) offer high yields (>75%) for heterocyclic analogs.

Environmental Impact: Thiadiazole-containing herbicides require careful monitoring due to persistence, whereas methylamino analogs may pose fewer ecological risks .

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